Cas no 774-19-6 (2,4-Dichloro-3,5-difluoronitrobenzene)

2,4-Dichloro-3,5-difluoronitrobenzene 化学的及び物理的性質
名前と識別子
-
- 2,4-dichloro-1,3-difluoro-5-nitro-benzene
- 2,4-Dichlor-1,3-difluor-5-nitro-benzol; 3.5-Difluor-2.4-dichlor-1-nitro-benzol
- 2,4-Dichloro-3,5-difluoronitrobenzene
- 2,4-dichloro-1,3-difluoro-5-nitrobenzene
- 774-19-6
- BS-29571
- SCHEMBL8375062
-
- インチ: InChI=1S/C6HCl2F2NO2/c7-4-2(9)1-3(11(12)13)5(8)6(4)10/h1H
- InChIKey: JMGWWGJSSUQAFX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 226.93500
- どういたいしつりょう: 226.9352400Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- PSA: 45.82000
- LogP: 3.70300
2,4-Dichloro-3,5-difluoronitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH58765-5g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 98% | 5g |
$271.00 | 2024-04-19 | |
TRC | D434553-250mg |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 250mg |
$374.00 | 2023-05-18 | ||
Crysdot LLC | CD12031887-5g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 95+% | 5g |
$1131 | 2024-07-24 | |
1PlusChem | 1P00GA31-5g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 98% | 5g |
$283.00 | 2025-02-27 | |
TRC | D434553-1g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 1g |
$821.00 | 2023-05-18 | ||
TRC | D434553-100mg |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 100mg |
$190.00 | 2023-05-18 | ||
TRC | D434553-500mg |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 500mg |
$574.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742432-1g |
2,4-Dichloro-1,3-difluoro-5-nitrobenzene |
774-19-6 | 98% | 1g |
¥3714.00 | 2024-04-29 | |
A2B Chem LLC | AH58765-1g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 98% | 1g |
$75.00 | 2024-04-19 | |
1PlusChem | 1P00GA31-1g |
2,4-Dichloro-3,5-difluoronitrobenzene |
774-19-6 | 98% | 1g |
$83.00 | 2025-02-27 |
2,4-Dichloro-3,5-difluoronitrobenzene 関連文献
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
2,4-Dichloro-3,5-difluoronitrobenzeneに関する追加情報
Chemical Profile of 2,4-Dichloro-3,5-difluoronitrobenzene (CAS No. 774-19-6)
2,4-Dichloro-3,5-difluoronitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 774-19-6, is a halogenated nitroaromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to a class of molecules characterized by the presence of multiple substituents, including chlorine and fluorine atoms, which contribute to its unique reactivity and potential applications in various chemical transformations.
The structural framework of 2,4-Dichloro-3,5-difluoronitrobenzene consists of a benzene ring substituted with nitro groups at the 3rd and 5th positions, along with chlorine atoms at the 2nd and 4th positions. The introduction of fluorine atoms further enhances the electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds. The presence of these electron-withdrawing groups significantly influences the compound's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions and cross-coupling processes.
In recent years, 2,4-Dichloro-3,5-difluoronitrobenzene has been explored as a key building block in the development of novel pharmaceutical agents. Its halogenated nitroaromatic core is a common motif in drug discovery programs due to its ability to participate in diverse chemical modifications. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to introduce other pharmacophores. Additionally, the chlorine and fluorine substituents provide handles for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of biaryl structures that are prevalent in many bioactive molecules.
One of the most compelling aspects of 2,4-Dichloro-3,5-difluoronitrobenzene is its utility in synthesizing heterocyclic compounds. The nitro group serves as a versatile synthetic handle for introducing nitrogen-containing moieties into the molecular scaffold. For example, palladium-catalyzed coupling reactions can be employed to attach aryl or vinyl groups to the benzene ring, followed by reduction and further functionalization. These strategies have been leveraged in the development of new antimicrobial agents and anticancer drugs.
The electronic properties of 2,4-Dichloro-3,5-difluoronitrobenzene also make it a suitable candidate for materials science applications. The combination of electron-withdrawing nitro groups and electronegative fluorine atoms imparts significant π-conjugation within the molecule. This property has been exploited in the design of organic semiconductors and light-emitting diodes (OLEDs). Researchers have demonstrated that derivatives of this compound exhibit excellent charge transport properties when incorporated into thin-film devices.
Recent advances in computational chemistry have further highlighted the potential of 2,4-Dichloro-3,5-difluoronitrobenzene as a synthetic intermediate. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on its environment, which can influence its reactivity in catalytic processes. These insights have guided experimentalists in optimizing reaction conditions for maximum yield and selectivity.
The pharmaceutical industry has also shown interest in 2,4-Dichloro-3,5-difluoronitrobenzene due to its structural similarity to known bioactive molecules. For example, it has been used as a precursor in the synthesis of kinase inhibitors targeting various cancer pathways. The ability to modify its halogenated nitroaromatic core allows for fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.
In conclusion,2,4-Dichloro-3,5-difluoronitrobenzene (CAS No. 774-19-6) is a multifaceted compound with broad applications across organic synthesis and materials science. Its unique structural features make it an invaluable intermediate for constructing complex molecules with potential pharmaceutical and technological significance. As research continues to uncover new synthetic methodologies and applications for this compound,2,4-Dichloro-3,5-difluoronitrobenzene is poised to remain at the forefront of chemical innovation.
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